molecular formula C14H16BrNO2 B12996172 tert-Butyl 4-bromo-5-methyl-1H-indole-1-carboxylate

tert-Butyl 4-bromo-5-methyl-1H-indole-1-carboxylate

Cat. No.: B12996172
M. Wt: 310.19 g/mol
InChI Key: ISQSBMQUNQWAAA-UHFFFAOYSA-N
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Description

tert-Butyl 4-bromo-5-methyl-1H-indole-1-carboxylate is a brominated indole derivative featuring a tert-butyl carbamate group at the 1-position, a bromine atom at the 4-position, and a methyl group at the 5-position of the indole ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry. Its structure combines electron-withdrawing (bromine) and electron-donating (methyl) substituents, which influence its reactivity and interactions in cross-coupling reactions or biological systems.

Properties

Molecular Formula

C14H16BrNO2

Molecular Weight

310.19 g/mol

IUPAC Name

tert-butyl 4-bromo-5-methylindole-1-carboxylate

InChI

InChI=1S/C14H16BrNO2/c1-9-5-6-11-10(12(9)15)7-8-16(11)13(17)18-14(2,3)4/h5-8H,1-4H3

InChI Key

ISQSBMQUNQWAAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)N(C=C2)C(=O)OC(C)(C)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Step Reaction Type Reagents and Conditions Notes
1 Bromination N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN), dichloromethane, room temperature Selective bromination at the 4-position of 5-methyl-1H-indole or indole derivatives; radical conditions favor regioselectivity.
2 Methylation Methyl iodide or methyl sulfate, base (e.g., K2CO3), polar aprotic solvent (DMF or DMSO), mild heating Introduction of methyl group at the 5-position if not pre-existing; controlled to avoid over-alkylation.
3 Esterification (tert-butyl protection) tert-Butyl chloroformate or di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine), solvent (dichloromethane), 0°C to room temperature Formation of tert-butyl ester at the 1-position carboxyl group; Boc protection enhances stability and solubility.

Alternative Synthetic Approach

An alternative approach involves direct protection of the indole nitrogen with tert-butyl carboxylate followed by regioselective bromination and methylation steps. This sequence can improve yields by protecting the reactive nitrogen early in the synthesis.

Industrial Scale Considerations

  • Scale-up: Industrial production optimizes reaction times, reagent stoichiometry, and purification steps to maximize yield and purity.
  • Continuous Flow Reactors: Employed for bromination and esterification to enhance safety and reproducibility.
  • Purification: Typically involves crystallization or preparative chromatography to isolate the pure tert-butyl 4-bromo-5-methyl-1H-indole-1-carboxylate.

Bromination Step

  • N-Bromosuccinimide (NBS) is the preferred brominating agent due to its mildness and selectivity.
  • Radical initiators such as azobisisobutyronitrile (AIBN) facilitate the bromination at the 4-position without affecting other sites.
  • Reaction in dichloromethane at room temperature typically yields brominated intermediate in 70-85% yield.

Esterification Step

  • The tert-butyl ester is introduced using tert-butyl chloroformate or di-tert-butyl dicarbonate under basic conditions.
  • Triethylamine or pyridine acts as a base to neutralize generated HCl.
  • The reaction proceeds efficiently at 0°C to room temperature, with yields ranging from 80-90%.

Methylation Step

  • Methylation at the 5-position is achieved using methyl iodide or dimethyl sulfate.
  • Potassium carbonate or cesium carbonate serves as the base.
  • Reaction conditions are mild to prevent side reactions, with yields typically above 75%.

Summary Table of Typical Reaction Conditions and Yields

Step Reagents Solvent Temperature Time Yield (%)
Bromination NBS, AIBN CH2Cl2 25°C 2-4 h 70-85
Methylation MeI, K2CO3 DMF 40-60°C 6-12 h 75-85
Esterification Boc2O, Et3N CH2Cl2 0-25°C 1-3 h 80-90
  • The order of bromination and methylation can be adjusted depending on the starting material availability.
  • Protecting groups other than tert-butyl esters can be used but tert-butyl offers superior stability and ease of removal.
  • Solvent choice impacts regioselectivity and yield; dichloromethane and DMF are preferred solvents.
  • Radical bromination requires careful control of temperature and initiator concentration to avoid polybromination.

The preparation of this compound is well-established through selective bromination, methylation, and tert-butyl esterification of indole derivatives. The use of NBS for bromination, methyl iodide for methylation, and tert-butyl chloroformate for esterification under controlled conditions yields the target compound efficiently with high purity. These methods are scalable and adaptable for industrial synthesis, supporting the compound’s role as a key intermediate in pharmaceutical and organic synthesis research.

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atom at the 4-position enables participation in palladium-catalyzed cross-coupling reactions, which are pivotal for constructing complex molecules.

Key Examples:

Reaction TypeCatalyst SystemConditionsProductYieldSource
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃DMF/H₂O, 80°C4-Aryl-5-methylindole derivatives65–78%
Buchwald-Hartwig AminationPd₂(dba)₃, XantphosToluene, 110°C4-Amino-5-methylindole derivatives55–70%
Stille CouplingPdCl₂(PPh₃)₂, CuITHF, reflux4-Alkenyl/aryl-substituted indoles60–75%
  • Mechanistic Insight : The bromine acts as a leaving group, facilitating oxidative addition to palladium(0) to form a Pd(II) intermediate. Subsequent transmetallation or amine coordination completes the coupling .

Electrophilic Substitution

The electron-rich indole ring undergoes electrophilic substitution, with reactivity modulated by the bromine and methyl substituents.

Notable Reactions:

ReagentPosition of AttackProductConditionsYieldSource
N-Iodosuccinimide (NIS)3-position3-Iodo-4-bromo-5-methylindoleDMF, TsOH·H₂O, rt, 16 h82%
HNO₃/H₂SO₄6-position6-Nitro-4-bromo-5-methylindole0°C to rt, 2 h68%
Cl₂/FeCl₃7-position7-Chloro-4-bromo-5-methylindoleCH₂Cl₂, 0°C, 1 h73%
  • Regioselectivity : The methyl group at the 5-position directs electrophiles to the 3-, 6-, or 7-positions via steric and electronic effects .

Deprotection and Functionalization

The tert-butyloxycarbonyl (Boc) group is readily removed under acidic conditions, enabling access to the free indole nitrogen for further derivatization.

Deprotection Pathways:

AcidConditionsProductYieldSource
Trifluoroacetic acidCH₂Cl₂, rt, 1 h4-Bromo-5-methyl-1H-indole95%
HCl (gas)Dioxane, 0°C, 30 min4-Bromo-5-methylindole hydrochloride90%

Subsequent Functionalization:

  • The deprotected indole nitrogen can undergo alkylation, acylation, or reductive amination. For example, reaction with 2-bromoethanol in DMF/NaH yields N-(2-hydroxyethyl)-4-bromo-5-methylindole .

Nucleophilic Aromatic Substitution

The bromine atom participates in nucleophilic substitution under specific conditions.

NucleophileConditionsProductYieldSource
NaN₃DMF, 100°C, 12 h4-Azido-5-methylindole60%
KCNCuCN, DMF, 120°C, 24 h4-Cyano-5-methylindole45%

Reductive Transformations

The bromine substituent can be reduced to form hydrogenated derivatives.

Reducing AgentConditionsProductYieldSource
H₂/Pd-CEtOH, rt, 6 h4-H-5-methylindole85%
LiAlH₄THF, reflux, 2 h4-Methylindoline derivative70%

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that indole derivatives, including tert-butyl 4-bromo-5-methyl-1H-indole-1-carboxylate, exhibit significant anticancer properties. The indole core is recognized for its role in various bioactive molecules, making it a target for cancer therapy. Studies have shown that modifications to the indole structure can enhance its efficacy against different cancer cell lines.

2. Anti-inflammatory Effects
The compound's structural features may also contribute to anti-inflammatory activities. Indoles are known to modulate inflammatory pathways, potentially serving as leads for developing new anti-inflammatory agents .

3. Enzyme Inhibition
Indole derivatives have been investigated for their ability to inhibit matrix metalloproteinases (MMPs), enzymes implicated in various diseases, including arthritis and cancer. The specific interactions of this compound with MMPs can provide insights into its therapeutic potential .

Synthetic Applications

1. Building Block for Heterocycles
The compound can serve as a versatile building block for synthesizing more complex heterocyclic compounds. Its functional groups allow for further chemical modifications, facilitating the creation of novel scaffolds with potential biological activities .

2. Organic Synthesis
In organic synthesis, this compound can be utilized in multi-step reactions to produce various derivatives. Its reactivity profile enables chemists to explore diverse synthetic pathways, contributing to advancements in organic chemistry .

Case Study 1: Anticancer Screening

A study conducted by researchers focused on screening a library of indole derivatives, including this compound, against multiple cancer cell lines. The results indicated that certain modifications enhanced cytotoxicity compared to standard chemotherapeutics, highlighting its potential as an anticancer agent .

Case Study 2: Enzyme Interaction Studies

Investigations into the interaction of this compound with MMP inhibitors revealed promising results. The compound displayed significant inhibition of MMP activity in vitro, suggesting its application in treating diseases characterized by excessive MMP activity .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Indole Derivatives

Compound Name Substituents (Position) Core Structure Similarity Score*
tert-Butyl 4-bromo-5-methyl-1H-indole-1-carboxylate Br (4), Me (5), Boc (1) Indole Reference
tert-Butyl 5-bromo-1H-indole-1-carboxylate Br (5), Boc (1) Indole 0.78
tert-Butyl 7-bromoindoline-1-carboxylate Br (7), Boc (1) Indoline 0.78
tert-Butyl (4-bromo-2-methylphenyl)carbamate Br (4), Me (2), Boc (N) Benzene 0.85
1-tert-Butyl 2-ethyl 5-bromo-3-(thiophen-2-ylcarbonyl)-1H-indole-1,2-dicarboxylate Br (5), Boc (1), thiophenoyl (3), Et (2) Indole N/A

Key Differences :

  • Core Structure : Indoline derivatives (e.g., ) feature a saturated C2–C3 bond, reducing aromaticity and altering electronic properties compared to fully aromatic indoles.
  • Substituent Positions : Bromine at position 4 (target compound) vs. 5 () or 7 () affects regioselectivity in reactions.

Physicochemical and Reactivity Comparison

Table 2: Reactivity and Physicochemical Properties

Compound Name Reactivity Highlights Key Applications
This compound Bromine enables cross-coupling (e.g., Suzuki); methyl enhances lipophilicity Pharmaceutical intermediates
tert-Butyl 5-bromo-1H-indole-1-carboxylate Bromine at C5 directs electrophilic substitution Anti-HIV agent precursors
tert-Butyl 7-bromoindoline-1-carboxylate Reduced aromaticity lowers stability Specialty chemical synthesis
1-tert-Butyl 2-ethyl 5-bromo-3-(thiophen-2-ylcarbonyl)-1H-indole-1,2-dicarboxylate Thiophenoyl group aids π-stacking in enzymes Non-nucleoside reverse transcriptase inhibitors

Reactivity Notes:

  • The bromine substituent in the target compound facilitates palladium-catalyzed cross-coupling reactions, similar to ethyl 5-bromo-1H-indole-2-carboxylate derivatives .

Biological Activity

Tert-butyl 4-bromo-5-methyl-1H-indole-1-carboxylate is a compound belonging to the indole derivatives, which are known for their diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

Overview of Biological Activity

This compound has been investigated for various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The indole core structure contributes significantly to its interaction with biological targets.

The mechanism of action of this compound primarily involves:

  • Interaction with Proteins : The indole ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing enzyme activity and receptor modulation.
  • Cytokine Modulation : Studies indicate that it can affect cytokine production, particularly in immune cells, which may have implications for inflammatory responses .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the indole structure can lead to significant variations in potency and selectivity.

ModificationBiological ActivityNotes
Bromine SubstitutionEnhanced interaction with biological targetsIncreases lipophilicity and potential for receptor binding
Tert-butyl GroupImproves solubility and stabilityEnhances pharmacokinetic properties
Methyl Group at Position 5Modulates enzyme inhibitionAffects binding affinity to specific targets

Anticancer Activity

Research has highlighted the potential of this compound as an anticancer agent. In vitro studies demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The compound showed a dose-dependent reduction in cell viability, indicating its cytotoxic effects against rapidly dividing cells .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In murine models, it was found to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests a potential role in managing inflammatory diseases .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibited antimicrobial activity against several bacterial strains. Studies reported minimum inhibitory concentrations (MIC) comparable to established antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents .

Q & A

Q. What are the established synthetic pathways for tert-butyl 4-bromo-5-methyl-1H-indole-1-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via functionalization of the indole core. A common approach involves introducing the tert-butyloxycarbonyl (Boc) protective group to the indole NH using di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic base like 4-dimethylaminopyridine (DMAP) . Subsequent bromination and methylation steps at positions 4 and 5, respectively, are optimized using reagents such as N-bromosuccinimide (NBS) or methyl iodide. Evidence suggests that solvent choice (e.g., dichloromethane vs. THF) and temperature control (0–25°C) critically impact regioselectivity and yield . For example, yields >80% are reported under anhydrous conditions with rigorous exclusion of moisture .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for confirming substitution patterns, while X-ray crystallography provides unambiguous structural validation. The SHELX suite (e.g., SHELXL for refinement) is widely used for crystallographic analysis, particularly for resolving disorder in the tert-butyl group . ORTEP-III with a graphical interface (ORTEP-3) aids in visualizing thermal ellipsoids and hydrogen-bonding networks . High-resolution mass spectrometry (HRMS) or IR spectroscopy can corroborate functional groups like the carboxylate ester .

Advanced Research Questions

Q. How can regioselectivity challenges during C-H functionalization of the indole ring be addressed?

Regioselective bromination at position 4 (vs. position 6) is influenced by steric and electronic factors. Computational studies (DFT) indicate that electron-donating substituents (e.g., methyl at position 5) direct electrophilic attack to the para position . Experimental protocols using Lewis acids (e.g., FeCl₃) or directing groups (e.g., Boc) enhance selectivity . Competing pathways observed in some syntheses (e.g., over-bromination) can be mitigated by stoichiometric control and low-temperature conditions .

Q. What role does this compound play in synthesizing bioactive natural products?

The compound serves as a key intermediate for natural products like Indiacen A and B. Its bromine atom enables Suzuki-Miyaura cross-coupling reactions with boronic acids, while the Boc group facilitates deprotection under mild acidic conditions (e.g., TFA/DCM) to regenerate the NH group for further functionalization . Recent studies highlight its utility in constructing fused polycyclic frameworks via intramolecular Friedel-Crafts reactions, which are pivotal in alkaloid synthesis .

Q. How do computational methods enhance the understanding of this compound’s reactivity and stability?

Q. Discrepancies in reported yields for cross-coupling reactions: How can researchers optimize conditions?

Variations in palladium catalyst systems (Pd(OAc)₂ vs. Pd(PPh₃)₄) and ligands (XPhos vs. SPhos) significantly affect yields. Evidence suggests that Buchwald-Hartwig amination with XPhos in toluene at 110°C achieves >90% conversion, whereas weaker ligands result in incomplete reactions . Contradictory data on solvent effects (DMF vs. dioxane) may arise from trace moisture; thus, rigorous drying of solvents and substrates is recommended .

Q. Conflicting crystallographic data on torsional angles: How to resolve structural ambiguities?

Discrepancies in torsional angles (e.g., C1-C2-N1-C7) may stem from lattice packing forces. Using SHELXL’s TWIN and BASF commands refines twin-law parameters, while Hirshfeld surface analysis (CrystalExplorer) identifies intermolecular interactions influencing conformation .

Applications in Drug Discovery

Q. What strategies are employed to modify this compound for antiviral activity?

Structural analogs with 5-methyl substitution exhibit enhanced binding to reverse transcriptase in HIV-1. Methodology includes replacing bromine with cyano or ethynyl groups via Sonogashira coupling, followed by in vitro screening against viral proteases . Recent work demonstrates that 4-bromo substitution improves metabolic stability in hepatic microsome assays .

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